molecular formula C19H12ClNO B14187504 9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one CAS No. 919290-43-0

9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one

Cat. No.: B14187504
CAS No.: 919290-43-0
M. Wt: 305.8 g/mol
InChI Key: BMKPURUPSOWRPS-UHFFFAOYSA-N
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Description

9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a chloro substituent at the 9th position and a phenyl group at the 4th position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the cyclization of 2-halobenzonitriles with ketones, followed by a copper-catalyzed cyclization reaction . Another method includes the use of rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated isoquinolones.

Scientific Research Applications

9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

919290-43-0

Molecular Formula

C19H12ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

9-chloro-4-phenyl-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C19H12ClNO/c20-14-8-6-13-7-9-15-17(12-4-2-1-3-5-12)11-21-19(22)18(15)16(13)10-14/h1-11H,(H,21,22)

InChI Key

BMKPURUPSOWRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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